molecular formula C11H13NO4S B2637057 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid CAS No. 954579-38-5

3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2637057
CAS No.: 954579-38-5
M. Wt: 255.29
InChI Key: YUPHADUERSFAIT-UHFFFAOYSA-N
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Description

“3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 954579-38-5 . It has a molecular weight of 255.29 . The IUPAC name for this compound is 3-{[(cyclopropylmethyl)amino]sulfonyl}benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 34 bonds, including 19 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .

Scientific Research Applications

Medicinal Chemistry Applications

  • (Sarbanes, 2002) discusses the use of sulfamoylbenzoic acids, including derivatives similar to 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, as uricosuric agents for treating conditions like gout and gouty arthritis.
  • (Mincione et al., 2001) explores the effectiveness of similar sulfamoylbenzoic acid derivatives as carbonic anhydrase inhibitors with potential applications in treating glaucoma.

Organic Synthesis and Chemical Properties

  • (Tayebi et al., 2011) describes the use of sulfuric acid derivatives, related to the sulfamoyl group in benzoic acid, as catalysts in organic synthesis.
  • (Li et al., 2016) highlights the C–H bond functionalization of benzoic acids, a process relevant to the synthesis and modification of compounds like this compound.

Biological Evaluation and Potential Therapeutic Uses

  • (Patil et al., 2014) focuses on synthesizing sulfamoyl benzoic acid analogues, similar to this compound, with specific agonist activity towards certain receptors, indicating potential therapeutic applications.
  • (Del Olmo et al., 2017) discusses the natural occurrence of benzoic acid derivatives in various contexts, including food and pharmaceuticals, which is relevant to understanding the broader applications and impact of such compounds.

Safety and Hazards

The safety information for “3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-(cyclopropylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(6-9)17(15,16)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHADUERSFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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